molecular formula C19H14ClFN6O2 B2984605 N-(3-chloro-4-methylphenyl)-2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide CAS No. 847384-29-6

N-(3-chloro-4-methylphenyl)-2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide

Cat. No. B2984605
CAS RN: 847384-29-6
M. Wt: 412.81
InChI Key: NYRDMFOXNOMKPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-methylphenyl)-2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a useful research compound. Its molecular formula is C19H14ClFN6O2 and its molecular weight is 412.81. The purity is usually 95%.
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Scientific Research Applications

Anticancer Applications

The triazolopyrimidine derivatives have shown potential as anticancer agents, with unique mechanisms of tubulin inhibition. These compounds promote tubulin polymerization in vitro, a process crucial for cell division, without binding competitively with paclitaxel. Instead, they inhibit the binding of vincas to tubulin, offering a new therapeutic approach for cancer treatment. Notably, certain triazolopyrimidines can overcome resistance attributed to various multidrug resistance transporter proteins, indicating their potential efficacy in resistant cancer types. This class of compounds has demonstrated high potency and efficacy in inhibiting tumor growth in several nude mouse xenograft models, when administered either orally or intravenously (Zhang et al., 2007).

Antimicrobial and Antifungal Applications

Some novel pyrimidine-triazole derivatives have been synthesized and tested for their antimicrobial activities against selected bacterial and fungal strains. These compounds, derived from 4-(4-aminophenyl)morpholin-3-one through a multistep process, have shown promise in combating microbial resistance, a growing concern in public health (Majithiya & Bheshdadia, 2022).

Antimalarial Effects

The synthesis of 2-(3,4-dichloroanilino)-7-[[[(dialkylamino)alkyl]amino]]-5-methyl-s-triazolo[1,5-a]pyrimidines has been explored for their antimalarial properties. This class of compounds has demonstrated activity against Plasmodium berghei in mice, presenting a potential new avenue for antimalarial drug development (Werbel et al., 1973).

Anti-inflammatory and Analgesic Properties

New quinazolinone derivatives with potential anti-inflammatory and analgesic activities have been synthesized. These compounds, including Schiff bases and various substituted C-2 derivatives, were screened for their potential to reduce inflammation and pain, indicating their potential therapeutic benefits in conditions requiring anti-inflammatory and analgesic interventions (Farag et al., 2012).

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[3-(4-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClFN6O2/c1-11-2-5-13(8-15(11)20)23-16(28)9-26-10-22-18-17(19(26)29)24-25-27(18)14-6-3-12(21)4-7-14/h2-8,10H,9H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYRDMFOXNOMKPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClFN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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